Oxiranylmethyl 2-ethylhexanoate
Description
Significance and Context of Oxiranylmethyl Esters in Contemporary Organic Chemistry
Oxiranylmethyl esters, more commonly known as glycidyl (B131873) esters, are a class of organic compounds characterized by the presence of a glycidyl group attached to the carboxylate of an ester. acs.orgresearchgate.net These compounds are significant in contemporary organic chemistry due to their dual functionality. The ester component provides a core structure that can be derived from a wide variety of carboxylic acids, allowing for a broad range of molecular designs. acs.org The oxirane (or epoxide) ring is a highly strained three-membered ring containing an oxygen atom, which makes it susceptible to ring-opening reactions with a wide array of nucleophiles. wikipedia.orgrsc.org This high reactivity is a key feature that chemists exploit for the synthesis of more complex molecules. rsc.orgijarsct.co.in
Glycidyl esters serve as important intermediates in the synthesis of polymers, adhesives, coatings, and plasticizers. chemicalbook.comtaylorandfrancis.com The ability of the epoxide ring to react with amines, alcohols, and other nucleophiles allows for the formation of cross-linked polymer networks with desirable properties such as high strength and thermal stability. researchgate.net In the realm of fine chemical synthesis, the stereochemistry of the epoxide ring can be controlled, providing access to chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. acs.org
Overview of the Chemical Structure and Unique Reactivity of Oxiranylmethyl 2-Ethylhexanoate (B8288628)
Oxiranylmethyl 2-ethylhexanoate, with the CAS number 73936-65-9, possesses a distinct molecular architecture that dictates its chemical behavior. chemicalbook.comchemblink.com The molecule consists of a 2-ethylhexanoate group ester-linked to a glycidyl (oxiranylmethyl) group. The 2-ethylhexanoate portion provides a lipophilic character to the molecule, influencing its solubility and physical properties.
The most prominent feature of its reactivity is the strained three-membered oxirane ring. wikipedia.org This ring strain makes the carbon atoms of the epoxide electrophilic and prone to nucleophilic attack, leading to ring-opening. rsc.org This reaction can be catalyzed by both acids and bases. Under acidic conditions, the epoxide oxygen is protonated, making the ring even more reactive towards nucleophiles. researchgate.net Under basic or nucleophilic conditions, the nucleophile directly attacks one of the epoxide carbons. researchgate.net The presence of the ester functionality can also influence the reactivity, though it is generally less reactive than the epoxide ring towards nucleophilic attack. The combination of these two functional groups allows for sequential or selective reactions, making it a versatile tool in synthetic chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H20O3 |
| Molecular Weight | 200.28 g/mol |
| Boiling Point | 261.658°C at 760 mmHg |
| Density | 0.995 g/cm³ |
| Flash Point | 107.759°C |
Data is calculated and sourced from ChemBlink. chemblink.com
Historical Development and Evolution of Research on this compound and Related Compounds
The history of this compound is intrinsically linked to the broader history of epoxy chemistry. The journey of epoxy resins began in the 1930s with the independent work of Paul Schlack in Germany and Pierre Castan in Switzerland. elastomer.comepoxy-europe.eu Schlack discovered that reacting bisphenol A with epichlorohydrin (B41342) produced a thermosetting resin. elastomer.com Around the same time, Castan patented a process for manufacturing epoxy resins, initially for applications in dentistry. epoxy-europe.eu
The exceptional adhesive properties of epoxy resins were recognized and utilized during World War II for military applications, such as in aircraft and ships. elastomer.com This spurred further research, and by the 1950s and 1960s, epoxy resins were commercialized for use in the aerospace and automotive industries due to their strength and resistance to heat and chemicals. elastomer.com
The synthesis of glycidyl esters from carboxylic acids and epichlorohydrin became a well-established method. google.comgoogle.com Research into the synthesis of specific glycidyl esters, such as this compound, was undertaken to understand the general reaction mechanisms and to create molecules with specific properties. A study in 1979 focused on the preparation of Glycidyl 2-ethylhexanoate to investigate the reaction of epichlorohydrin with carboxylic acids, choosing this specific molecule due to the acceptable volatility of its intermediates and products for analysis by gas chromatography. acs.org
The evolution of research has moved towards more refined applications, including the development of functional polymers and specialty chemicals where the unique reactivity of the glycidyl ester group is paramount. chemicalbook.comrsc.org
Scope and Objectives of Current Academic Inquiry into this compound
Current academic inquiry into this compound and related glycidyl esters is multifaceted. A significant area of research focuses on their application as reactive diluents or modifiers in epoxy resin formulations. The incorporation of such molecules can reduce the viscosity of the resin before curing, while the reactive glycidyl group ensures it becomes part of the final polymer network, minimizing leaching.
Another key area of investigation is in polymer synthesis. The dual functionality of glycidyl esters is being exploited to create novel polymer architectures. For instance, the ester group can be part of a polyester (B1180765) backbone, while the glycidyl group can be used for grafting other polymer chains or for cross-linking. Research into poly(glycidyl methacrylate), a related polymer with pendant glycidyl groups, highlights the versatility of these functionalities in creating complex and functional materials through post-polymerization modification. rsc.org
Furthermore, there is ongoing research into the catalytic systems for the synthesis of glycidyl esters to improve efficiency and selectivity. researchgate.net This includes the development of new catalysts for the ring-opening of epichlorohydrin with carboxylic acids and for the subsequent dehydrochlorination step. researchgate.net The goal is often to achieve these transformations under milder conditions and with fewer byproducts.
The synthesis of optically active epoxides is also a major field of research, as these are valuable building blocks for the pharmaceutical and agrochemical industries. acs.org While much of this work focuses on other types of epoxides, the principles of asymmetric epoxidation and kinetic resolution are applicable to the synthesis of chiral glycidyl esters.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73936-65-9 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-ethylhexanoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-9(4-2)11(12)14-8-10-7-13-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
CZKVZZHFMXVDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCC1CO1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Oxirane Ring-Opening Reactions of Oxiranylmethyl 2-Ethylhexanoate (B8288628)
The high ring strain of the oxirane ring makes it susceptible to attack by a wide variety of nucleophiles, leading to ring-opening. This reactivity is a cornerstone of its utility in industrial applications, such as in the production of polymers and coatings. ontosight.ai The ring-opening can be initiated under nucleophilic, acidic, or basic conditions, each following a distinct mechanistic pathway.
The fundamental reaction of the oxirane ring is nucleophilic addition, where a nucleophile attacks one of the electrophilic carbon atoms of the ring, causing the C-O bond to break. youtube.comyoutube.com This process alleviates the ring strain and results in a stable, open-chain product. The versatility of this reaction allows for significant product diversification, as a wide array of nucleophiles can be employed.
Key nucleophiles include:
Water: Results in the formation of a diol.
Alcohols: Yields hydroxy ethers.
Amines: Produces amino alcohols.
Thiols: Forms hydroxy thioethers.
Carbanions (e.g., Grignard reagents): Creates a new carbon-carbon bond, leading to a more complex alcohol structure. youtube.com
The site of nucleophilic attack (i.e., which of the two epoxide carbons is attacked) depends on the reaction conditions. In neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom in a classic SN2 reaction.
Under acidic conditions, the ring-opening mechanism is significantly altered. The reaction is initiated by the protonation of the epoxide oxygen atom by an acid catalyst, such as a hydroxonium ion (H₃O⁺). chemguide.co.ukkhanacademy.org This protonation creates a highly reactive intermediate, an oxonium ion, which places a partial positive charge on the adjacent carbon atoms.
The key steps are:
Protonation: The lone pair of electrons on the epoxide oxygen attacks a proton from the acid catalyst. chemguide.co.uk
Nucleophilic Attack: A nucleophile (which can be a weak nucleophile, like water or an alcohol) attacks one of the now highly electrophilic carbon atoms of the protonated epoxide. khanacademy.org
In this mechanism, the regioselectivity of the nucleophilic attack is more complex. The attack generally occurs at the more substituted carbon atom because that carbon can better stabilize the developing positive charge. The reaction, therefore, has some SN1 character. The process regenerates the acid catalyst, allowing it to participate in further reactions.
In the presence of a strong base (and nucleophile), such as a hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), the ring-opening proceeds through a direct SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the oxirane ring.
The mechanism is characterized by:
Direct Nucleophilic Attack: The strong nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.
Ring-Opening: This attack forces the carbon-oxygen bond to break, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.
Protonation: The resulting alkoxide is subsequently protonated by a protic solvent (like water or alcohol) present in the reaction mixture to yield the final diol or hydroxy ether product.
This pathway is common in reactions like the curing of epoxy resins with amines or other basic hardeners.
Ester Group Reactivity and Functional Group Interconversions
The 2-ethylhexanoate ester group in Oxiranylmethyl 2-ethylhexanoate also possesses characteristic reactivity, primarily centered on nucleophilic acyl substitution. These reactions, such as hydrolysis and transesterification, allow for the interconversion of this functional group.
The hydrolytic stability of the ester linkage is a critical parameter. Glycidyl (B131873) esters, as a class, are known to be susceptible to hydrolysis, which breaks the ester bond to yield the corresponding carboxylic acid and, in this case, glycidol (B123203). who.int Experimental evidence indicates that glycidyl esters can be substantially hydrolyzed to glycidol in the gastrointestinal tract, a process that can be attributed to enzymatic action. who.intnih.gov
The degradation of glycidyl esters often follows pseudo-first-order reaction kinetics. acs.org Studies on related systems have determined specific kinetic parameters for this degradation. For instance, the hydrolysis of glycidyl methacrylate (B99206) (GlyMA) ester bonds has been quantified under various conditions. acs.org
Table 1: Hydrolysis Rate Constants for Related Ester Compounds
| Compound/Ester Type | Condition | Observed Rate Constant (s⁻¹) | Source |
|---|---|---|---|
| Glycidyl Methacrylate (GlyMA) | pH 7.4, 37°C | 3 x 10⁻⁶ | acs.org |
| Methacrylate (MA)-Ester | pH 7.4, 37°C | 4 x 10⁻⁷ | acs.org |
This table presents data for structurally related compounds to illustrate typical degradation kinetics.
During high-temperature processing, the degradation of glycidyl esters can occur primarily through a ring-opening reaction, followed by hydrolysis of the ester to yield a fatty acid and glycerol. acs.org
Transesterification is another key reaction of the ester group, involving the exchange of the alkoxy part of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base.
Reaction: this compound + R'-OH ⇌ Oxiranylmethyl R'-oate + 2-Ethylhexanol
This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol (R'-OH) or by removing one of the products. Transesterification reactions are known to occur as side reactions during polymerization processes involving similar monomers, particularly at elevated temperatures. researchgate.net The careful selection of catalysts can either promote this reaction for synthetic purposes or minimize it to maintain the integrity of the desired product. nih.gov
Oxidative Transformations and Radical Reaction Chemistry
Catalytic Oxidation Processes Involving 2-Ethylhexanoates
The oxidation of the 2-ethylhexanoate precursor, 2-ethylhexanal (B89479) (2-EHAL), to 2-ethylhexanoic acid (2-EHA) is a critical industrial process that highlights the oxidative behavior of this structure. nih.gov This transformation is often facilitated by catalysts, including various transition metal complexes. mdpi.com For instance, the oxidation of 2-EHAL can be efficiently catalyzed by metal 2-ethylhexanoate complexes themselves. In a notable process, using Mn(II) 2-ethylhexanoate in conjunction with sodium 2-ethylhexanoate as a catalyst system at room temperature and under pressures of 0.5 or 0.75 MPa, a high yield of 97–98% of 2-EHA was achieved with oxygen as the oxidant. mdpi.com
Other transition metal complexes have also proven effective. The use of Fe(II), Ni(II), or Co(II) complexes as catalysts in a dichloroethane solvent at room temperature resulted in a 70% yield of 2-EHA. mdpi.com The catalytic activity of these metal complexes stems from their ability to facilitate electron transfer and activate the substrate molecules for reaction with oxygen. ontosight.ai Cobalt complexes with carboxylate ligands, such as cobalt(II) 2-ethylhexanoate, are particularly well-known for their catalytic role in oxidation reactions, often employed as "driers" in alkyd resins where they promote oxidative cross-linking. ontosight.aiwikipedia.org
The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity. For example, using potassium hydroxide (KOH) as a catalyst in a continuous stirred tank reactor at 50 °C and 0.8 MPa pressure yielded 84% of 2-ethylhexanoic acid from 2-ethylhexanal. mdpi.com Another advanced method involves using N-hydroxyphthalimide (NHPI) as a catalyst in isobutanol, which allows for the oxidation of 2-EHAL to 2-EHA with high selectivity (>99%) under mild conditions. nih.gov
Table 1: Catalytic Systems for the Oxidation of 2-Ethylhexanal
| Catalyst System | Oxidant | Solvent | Temperature | Pressure | Yield of 2-EHA | Reference |
|---|---|---|---|---|---|---|
| Mn(II) 2-ethylhexanoate / Sodium 2-ethylhexanoate | Oxygen | - | Room Temp | 0.5-0.75 MPa | 97-98% | mdpi.com |
| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temp | - | 70% | mdpi.com |
| KOH | Oxygen | - | 50 °C | 0.8 MPa | 84% | mdpi.com |
Free Radical Chain Mechanisms in Oxidation
The oxidation of the alkyl chain in compounds like 2-ethylhexanoates typically proceeds through a free-radical chain mechanism, an autocatalytic process. nih.govwiley-vch.de This mechanism involves three primary phases: initiation, propagation, and termination. libretexts.org
Initiation: This first phase involves the creation of initial radical species. libretexts.org This can be achieved through the homolytic cleavage of a bond, often induced by heat, light, or the presence of a metal catalyst. libretexts.orglibretexts.org For instance, a metal catalyst can facilitate the decomposition of pre-existing hydroperoxides (ROOH) to generate radicals, which then start the chain reaction. wiley-vch.de
Propagation: This is the "chain" part of the reaction where a radical reacts with a stable molecule to form a new radical, which continues the cycle. libretexts.orglibretexts.org In the context of 2-ethylhexanoate oxidation, a radical (R•) would abstract a hydrogen atom from the alkyl chain to form R-H and a new alkyl radical on the ethylhexanoate structure. This alkyl radical then reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). The peroxyl radical can then abstract a hydrogen from another 2-ethylhexanoate molecule, forming a hydroperoxide (ROOH) and regenerating an alkyl radical to continue the chain. wiley-vch.de
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. libretexts.orglibretexts.org This is a rare event due to the low concentration of radicals compared to non-radical molecules. libretexts.org Termination can occur through the combination of two alkyl radicals, two peroxyl radicals, or an alkyl and a peroxyl radical. libretexts.org
This radical chain process is fundamental to the oxidative drying of coatings containing metal 2-ethylhexanoates, where the metal complex acts as an initiator, accelerating the formation of a dry polymer film. wikipedia.org
Complexation Chemistry of 2-Ethylhexanoate with Metal Cations
The carboxylate group of the 2-ethylhexanoate moiety readily forms coordination complexes with a wide array of metal cations. These complexes are not simple salts but are charge-neutral coordination compounds with significant applications in catalysis and materials science. wikipedia.orgresearchgate.net
Formation of Metal 2-Ethylhexanoate Coordination Complexes
2-Ethylhexanoic acid reacts with metal cations to form metal 2-ethylhexanoate complexes. wikipedia.org These compounds are characterized by their high solubility in nonpolar organic solvents, a property imparted by the branched, lipophilic eight-carbon chain of the 2-ethylhexanoate ligand. wikipedia.org
The synthesis of these complexes can be achieved through several routes. One common method is a ligand exchange reaction, where a metal oxide, hydroxide, or acetate (B1210297) is reacted with 2-ethylhexanoic acid. researchgate.net Another method involves the anodic dissolution of a metal in a solution containing 2-ethylhexanoic acid. google.com For example, ethylhexanoates of manganese, iron, nickel, cobalt, and copper have been synthesized by dissolving the respective metal anode in a solution of 2-ethylhexanoic acid. google.com
Structurally, the carboxylate group can coordinate to the metal center in various modes, including as a monodentate or bidentate ligand. ontosight.ai The resulting complexes, such as those of manganese or cobalt, feature a central metal ion bonded to the carboxylate groups of the 2-ethylhexanoate ligands, with coordination geometries that can be tetrahedral or octahedral depending on the specific metal and reaction conditions. ontosight.aiontosight.ai
Influence of Metal Centers on Reactivity and Catalytic Activity
The identity of the central metal ion in a 2-ethylhexanoate complex is the primary determinant of its chemical properties, reactivity, and catalytic function. ontosight.airesearchgate.net The d-electron configuration and redox potential of the metal center dictate the complex's utility in various applications. ontosight.aiontosight.ai
Oxidation Catalysis: Transition metals with accessible multiple oxidation states, such as cobalt and manganese, are particularly effective as oxidation catalysts. ontosight.aiontosight.ai Cobalt(II) 2-ethylhexanoate is a prime example, used extensively as a drier in paints and varnishes, where it catalyzes the oxidative polymerization of drying oils. wikipedia.org Manganese complexes are also noted for their catalytic activity in oxidation reactions due to their redox properties. ontosight.ai
Polymerization Catalysis: Other metal centers confer different catalytic activities. Tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization of lactones, such as l-lactide, to produce biodegradable polyesters. wikipedia.orgrsc.org Nickel(II) 2-ethylhexanoate serves as a precursor for Ziegler-Natta type catalysts used in the polymerization of olefins like norbornene. researchgate.net
Hydrosilylation and Other Reactions: Rhodium 2-ethylhexanoate is employed as a catalyst for hydrosilylation reactions, which are crucial in the production of silicone products. matthey.com Copper(II) 2-ethylhexanoate has been found to be effective in mediating the coupling of indoles with α-keto radicals, demonstrating its utility in complex organic synthesis. nih.gov
The synergistic effect of combining different metal cations or using co-catalysts can further enhance catalytic performance. For instance, combining iron(III) 2-ethylhexanoate with ascorbic acid 6-palmitate creates a highly effective catalyst for the oxidation and oligomerization of ethyl linoleate. researchgate.net The versatility of the 2-ethylhexanoate ligand allows for the formation of a diverse range of metal complexes, each with tailored reactivity based on the chosen metal center. ontosight.ai
Applications in Polymer Science and Advanced Materials Engineering
Monomer in Polymerization Processes
Oxiranylmethyl 2-ethylhexanoate (B8288628) serves as a monomer in several important polymerization processes, contributing to the formation of diverse polymer architectures and properties. ontosight.ai
Oxiranylmethyl 2-ethylhexanoate is utilized as a monomer in the synthesis of epoxy resins. ontosight.ai These resins are a crucial class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. ontosight.ai The synthesis involves the reaction of the oxirane ring with a suitable curing agent, also known as a hardener.
The curing process transforms the low-molecular-weight liquid resin into a rigid, three-dimensional network. This transformation is typically initiated by heat or a catalyst and involves the reaction of the epoxy groups with the active hydrogens of the curing agent. Common curing agents include amines, anhydrides, and phenols. For instance, a diamine can react with two epoxy groups, leading to the formation of a cross-linked structure. The choice of curing agent and the curing conditions significantly influence the final properties of the epoxy resin, such as its glass transition temperature, tensile strength, and chemical resistance. The curing of some epoxy resins can be optimized at specific temperatures, for example, 85°C as determined by differential scanning calorimetry for certain formulations. researchgate.net
Ring-opening polymerization (ROP) is a key process for synthesizing a variety of polymers, and compounds structurally related to this compound, such as tin(II) octoate (tin(II) bis(2-ethylhexanoate)), are effective initiators or catalysts for this type of polymerization. nih.gov ROP involves the cleavage of a cyclic monomer's ring structure to form a linear polymer.
A notable example is the ROP of ε-caprolactone to produce polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous biomedical applications. nih.gov In this process, an initiator system like tin(II) octoate in combination with an alcohol (e.g., n-hexanol) is commonly used. nih.gov The tin(II) octoate reacts with the alcohol to form a tin(II) alkoxide, which is the true initiating species. nih.govresearchgate.net This alkoxide then coordinates with the carbonyl group of the ε-caprolactone monomer, leading to the nucleophilic attack and subsequent cleavage of the acyl-oxygen bond in the ring, thus initiating polymerization. nih.gov The kinetics of such polymerizations can be complex, sometimes deviating from simple first-order kinetics due to factors like the slow dissolution of the initiator. researchgate.net
The following table summarizes kinetic data for the bulk ROP of ε-caprolactone using different tin(II) alkoxide initiators, highlighting how the initiator structure affects polymerization parameters.
| Initiator | % Conversion | Mn ( g/mol ) | PDI | k₀ (mol L⁻¹ min⁻¹) |
| Tin(II) hexoxide | 98.4 | 19,400 | 1.70 | 6.58 x 10⁻² |
| Tin(II) octoxide | 97.6 | 17,800 | 2.01 | 4.63 x 10⁻² |
| Data sourced from a study on the bulk ring-opening polymerization of ε-caprolactone at 140°C. researchgate.net |
It is important to note that while this compound itself contains an oxirane ring that can undergo ROP, derivatives and related compounds are more commonly cited as initiators for the ROP of other cyclic monomers like lactones.
The introduction of functional groups through copolymerization can also enhance specific attributes. For instance, copolymerizing with monomers that have hydroxyl groups can improve adhesion and compatibility with other materials. This principle is widely used in the development of compatibilizers for polymer blends, where a copolymer can act at the interface between two immiscible polymers to improve their adhesion and create a more stable and uniform morphology. specialchem.com
Advanced Coatings and Adhesives Formulations
The ability of this compound to form durable, resistant polymer networks makes it a valuable component in advanced coatings and adhesives. ontosight.ai
In coatings and adhesives, this compound contributes to the formation of a cross-linked polymer network, which is essential for the performance of the final product. ontosight.ai Cross-linking is the process by which polymer chains are linked together to form a three-dimensional network. This network structure is responsible for the hardness, chemical resistance, and durability of epoxy-based coatings and adhesives. ontosight.ai
The cross-linking mechanism involves the reaction of the oxirane ring with a curing agent, as described in the context of epoxy resin synthesis. In a film, this process leads to the formation of a tightly knit network that provides a protective barrier. The density of cross-links can be controlled by the ratio of epoxy resin to curing agent and the specific chemistry employed. Different cross-linking methods, such as using various chemical cross-linkers or even vapor-phase techniques, can significantly affect the degree of cross-linking and the final mechanical properties of the polymer film. nih.gov
The table below illustrates the effect of different cross-linking methods on the degree of cross-linking in protein polymer films, a concept analogous to the network formation in epoxy systems.
| Cross-linking Method | Degree of Cross-linking (%) |
| Glutaraldehyde (solution) | 85 |
| Glutaraldehyde (vapor) | 95 |
| Genipin (solution) | 70 |
| Disulfide (solution) | 60 |
| Disulfide (vapor) | 40 |
| This data is illustrative of how different cross-linking methods can impact network formation. nih.gov |
Adhesion promoters, or coupling agents, are crucial in composite materials for ensuring a strong bond between the polymer matrix and the reinforcement (e.g., glass fibers, fillers). researchgate.net These agents function at the interface to enhance adhesion. specialchem.com While specific studies detailing this compound as a primary adhesion promoter are not prevalent in the provided search results, its chemical nature as an epoxy-functional compound suggests its utility in this role.
Epoxy-functional compounds can improve adhesion by reacting with functional groups on the surface of the reinforcement material, thereby creating a covalent bond across the interface. For example, silane (B1218182) coupling agents, which often have an epoxy group, are commonly used to treat glass fibers in composites. The silane end of the molecule bonds to the inorganic glass surface, while the epoxy group can react with the polymer matrix, effectively bridging the two components. This enhanced interfacial adhesion is critical for the effective transfer of stress from the matrix to the reinforcement, which is fundamental to the mechanical performance of the composite material. researchgate.net The introduction of certain additives can significantly strengthen the interfacial adhesion between fillers and the resin matrix, leading to improved mechanical and other properties in the final composite. researchgate.net
Plasticizer Science and Polymer Modification Strategies
This compound's utility in polymer science primarily stems from its function as a reactive diluent and a component in the synthesis of epoxy resins. ontosight.aiabg-am.com In polymer modification, it can be incorporated to alter the physical and chemical properties of the final material.
As a reactive diluent, this compound is added to high-viscosity epoxy resin formulations to reduce their viscosity, improving handling and processing characteristics. abg-am.comnagase.com Unlike non-reactive diluents, its epoxy group allows it to co-react with the resin and curing agent, becoming a permanent part of the polymer network. nagase.com This integration can enhance properties such as flexibility and impact strength. abg-am.com The 2-ethylhexanoate portion of the molecule contributes to its plasticizing effect, increasing the free volume within the polymer structure and thereby lowering the glass transition temperature.
While direct, extensive research on this compound as a primary plasticizer in materials like polyvinyl chloride (PVC) is not widely published, the structurally related 2-ethylhexanoic acid is a known metabolite of the common plasticizer di-(2-ethylhexyl)phthalate (DEHP). mks.com This suggests that the 2-ethylhexanoate moiety has inherent plasticizing capabilities. In the context of epoxy resins, the use of monofunctional glycidyl (B131873) ethers, such as those based on 2-ethylhexanol, is known to provide the highest dilution efficiency. abg-am.com
The modification of polymers with this compound can lead to tailored properties. For instance, in coatings and adhesives, its incorporation into epoxy formulations results in a hard, chemical-resistant film with strong adhesion. ontosight.ai The degree of modification and the resulting properties are dependent on the concentration of the reactive diluent used.
Table 1: Effects of Reactive Diluents on Epoxy Resin Properties
| Property | Effect of Adding Reactive Diluent (e.g., this compound) |
| Viscosity | Decreases, improving workability. nagase.com |
| Mechanical Properties | Can improve flexibility and impact strength. abg-am.com |
| Glass Transition Temperature (Tg) | Generally decreases due to increased free volume. |
| Chemical Resistance | Can be maintained or slightly altered depending on the diluent's structure and concentration. |
| Adhesion | Often maintained or improved due to better wetting of the substrate. ontosight.ai |
This table provides a general overview of the effects of reactive diluents. Specific performance depends on the formulation.
Lubricant Technology and Tribological Performance Enhancement
The application of esters as synthetic lubricants is well-established due to their excellent thermal stability, low volatility, and good lubricity. While specific tribological data for this compound is limited in publicly available literature, the performance of lubricants based on esters of 2-ethylhexanoic acid provides insight into its potential in this area.
Esters of 2-ethylhexanoic acid with various alcohols are known to be effective synthetic lubricants. rsc.org These esters exhibit desirable properties such as low pour points and high viscosity indices, which are crucial for lubricant performance across a wide temperature range. rsc.org The branched structure of the 2-ethylhexanoate group can contribute to a lower pour point and improved low-temperature fluidity.
Precursors for Metal-Organic Deposition and Oxide Materials Synthesis
A significant application of compounds related to this compound is in the field of materials synthesis, specifically as precursors for the deposition of metal oxides. Metal 2-ethylhexanoates are widely used in metal-organic deposition (MOD) techniques to produce high-quality metal oxide thin films and nanoparticles. rsc.orgresearchgate.netgoogle.com
The general principle involves the thermal decomposition of the metal 2-ethylhexanoate precursor, which yields the corresponding metal oxide. The 2-ethylhexanoate ligand is advantageous due to its ability to form stable, soluble metal complexes that can be easily processed in solution or in the vapor phase.
The sol-gel process is a versatile wet-chemical technique for fabricating materials, particularly metal oxides. researchgate.netnih.govnih.govmdpi.commdpi.com In this method, a precursor (such as a metal alkoxide or a metal salt like a 2-ethylhexanoate) undergoes hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network). While direct use of this compound in sol-gel is not extensively documented, metal 2-ethylhexanoates are suitable precursors. researchgate.net The process allows for the synthesis of highly pure and homogeneous materials at relatively low temperatures. researchgate.net
Chemical Vapor Deposition (CVD) is another key technique for producing thin films. mks.comresearchgate.netnih.govmdpi.comnih.gov In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film of the desired material. The volatility and clean decomposition of metal 2-ethylhexanoates make them attractive CVD precursors. researchgate.net
The use of metal 2-ethylhexanoates as precursors has been successfully demonstrated for the synthesis of a variety of metal oxide nanoparticles, such as CoO, ZnO, and SnO2. icm.edu.pl The thermal decomposition of the metal 2-ethylhexanoate in a high-boiling solvent leads to the nucleation and growth of the nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by reaction parameters such as temperature, time, and the presence of capping agents.
Table 2: Examples of Metal Oxides Synthesized from Metal 2-Ethylhexanoate Precursors
| Metal Oxide | Precursor | Synthesis Method | Resulting Material |
| CoO | Cobalt(II) 2-ethylhexanoate | Solvothermal processing | Octahedral nanocrystals |
| ZnO | Zinc 2-ethylhexanoate | Decomposition in high-boiling amines | Nanocrystals |
| SnO2 | Tin(II) 2-ethylhexanoate | Decomposition in high-boiling amines | Nanocrystals and thin films |
| Bi2O3 | Bismuth 2-ethylhexanoate | Photochemical metal-organic deposition (PMOD) | Nanoparticles |
This table is based on research on metal 2-ethylhexanoates, a class of compounds to which a metal complex of this compound would belong.
Catalytic Applications in Organic Synthesis
The catalytic activity of this compound itself is not a primary area of research. However, metal complexes of 2-ethylhexanoic acid are known to catalyze various reactions. For instance, metal 2-ethylhexanoates are used as catalysts in ring-opening polymerizations. rsc.orgresearchgate.net
Furthermore, in the field of biocatalysis, lipases have been shown to catalyze the synthesis of glycidyl esters. researchgate.netdocumentsdelivered.com This involves the reaction of a racemic glycidol (B123203) with an acyl donor. While this demonstrates a catalytic route to producing compounds like this compound, it does not position the compound itself as the catalyst. The potential for this compound or its metal complexes to act as catalysts in other organic transformations remains an area for further exploration.
Homogeneous and Heterogeneous Catalysis
The polymerization of epoxides like this compound can be initiated through various catalytic systems, which are broadly classified as either homogeneous or heterogeneous.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the polymerization of this compound, this often involves soluble metal-organic compounds. Metal 2-ethylhexanoates, derived from the same parent acid as the monomer's ester group, are frequently used. researchgate.net These compounds, such as those based on iron (III), nickel (II), and zinc (II), function as mild Lewis acid catalysts. researchgate.netrsc.org They activate the epoxy ring, making it susceptible to nucleophilic attack and subsequent ring-opening, which initiates the polymerization process. For instance, Iron(III) 2-ethylhexanoate has been identified as an effective catalyst in stereoselective reactions, indicating its utility in controlling polymer architecture. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reaction mixture, offering advantages in separation and reusability. A prominent example in epoxide polymerization is the use of double-metal cyanide (DMC) complexes. researchgate.net These are solid-state, inorganic catalysts that have demonstrated high efficiency in the copolymerization of epoxides with CO2. researchgate.net The catalytic activity of DMCs is highly sensitive to their chemical composition and method of synthesis, allowing for fine-tuning of their properties. researchgate.net Their effectiveness is notable, with efficiencies reaching as high as 7488 grams of polymer per gram of catalyst in the case of propylene (B89431) oxide and CO2 copolymerization, a reaction class to which this compound belongs. researchgate.net
| Catalyst Type | Phase | Example Compounds | Primary Function | Source |
|---|---|---|---|---|
| Metal 2-Ethylhexanoates | Homogeneous | Iron(III) 2-ethylhexanoate, Nickel(II) 2-ethylhexanoate, Zn(II) 2-ethylhexanoate | Lewis acid catalysis for Ring-Opening Polymerization (ROP) | researchgate.net |
| Double-Metal Cyanide (DMC) | Heterogeneous | Co-Zn DMC complexes | Highly efficient epoxide/CO2 copolymerization | researchgate.net |
Reaction Rate and Selectivity Optimization
Controlling the rate of polymerization and the selectivity towards the desired polymer structure is paramount for producing materials with specific properties. This is achieved by carefully managing reaction parameters and catalyst selection.
Reaction Rate: The rate of polymerization is significantly influenced by factors such as temperature, catalyst concentration, and monomer concentration. Research on related esterification and oxidation reactions shows that increasing the reaction temperature generally leads to a higher reaction rate. mdpi.com For example, in the oxidation of 2-ethylhexanal (B89479), increasing the temperature from 30°C to 60°C resulted in a conversion increase from 59.0% to over 99%. mdpi.com However, this can be a trade-off, as higher temperatures may also decrease selectivity to the desired product. mdpi.com Similarly, the concentration of the catalyst plays a crucial role; higher catalyst loadings can accelerate the reaction, but an optimal concentration often exists beyond which no further rate increase is observed. researchgate.net
Selectivity: Catalyst choice is a primary determinant of reaction selectivity. In the context of polymer chemistry, this can refer to stereoselectivity or chemoselectivity (the formation of a specific product over others). Iron(III) 2-ethylhexanoate has been demonstrated as a novel catalyst for stereoselective hetero-Diels-Alder reactions, producing specific isomers with diastereoisomeric excesses as high as 98%. rsc.org This highlights the potential for using such catalysts to control the tacticity of polymers derived from this compound. In copolymerizations with CO2 using DMC catalysts, reaction conditions can be tuned to favor the formation of either the desired polycarbonate or an undesired cyclic carbonate by-product, with selectivities for the cyclic product reaching up to 97.3% under specific conditions. researchgate.net
| Parameter | Effect on Reaction | Example Finding | Source |
|---|---|---|---|
| Temperature | Increases reaction rate, but may decrease selectivity. | Increasing temperature from 30°C to 60°C increased 2-EHAL conversion from 59% to >99%, but selectivity to 2-EHA decreased. | mdpi.com |
| Catalyst Choice | Crucial for stereoselectivity and chemoselectivity. | Iron(III) 2-ethylhexanoate yielded up to 98% diastereoisomeric excess in a stereoselective reaction. | rsc.org |
| Reactant Concentration | Affects initial reaction rate, often reaching a maximum at an optimal concentration. | In a related esterification, the maximum initial reaction rate was achieved at an acid concentration of 0.2 M. | researchgate.net |
Catalyst Design and Recycling Methodologies
The intentional design of catalysts is a frontier in materials science, aimed at enhancing efficiency, enabling new transformations, and facilitating a circular economy for polymers.
Catalyst Design: Modern catalyst design involves the rational manipulation of a catalyst's structure to achieve a specific outcome. chemrxiv.org For instance, in the depolymerization of Nylon-6, tailoring the structure of organolanthanide catalysts led to an exceptionally efficient, solventless process with monomer yields of ≥99%. chemrxiv.orgresearchgate.net The steric constraints of the catalyst's ligands were found to be a key factor. chemrxiv.org Similarly, studies on dinuclear catalysts for polycarbonate recycling provide insights into how exploiting lightweight and abundant metals like Mg(II) can lead to highly active and selective systems. nih.gov For epoxide polymerization, the design of DMC catalysts focuses on modifying their chemical composition and crystalline structure to enhance catalytic activity and control polymer properties. researchgate.net
Recycling Methodologies: Catalysis is central to developing chemical recycling methods that can break down end-of-life polymers into their constituent monomers, enabling a closed-loop system. While specific methodologies for resins from this compound are an area of ongoing research, principles from related polymer systems are highly applicable. Tin(II) 2-ethylhexanoate, an industrially relevant catalyst, has been successfully used for the methanolysis of end-of-life poly(lactide) (PLA), achieving outstanding turnover frequencies up to 39,600 h⁻¹. rsc.org Furthermore, robust ansa-metallocene catalysts have been designed for the efficient deconstruction of recalcitrant materials like fishing nets and clothing into valuable monomers, demonstrating the power of targeted catalyst design in addressing plastic waste. chemrxiv.orgresearchgate.net These approaches, focused on catalytic depolymerization, represent a promising pathway for the recycling of epoxy-based advanced materials.
| Strategy | Catalyst System Example | Application | Key Outcome | Source |
|---|---|---|---|---|
| Rational Ligand Manipulation | Cp*₂LaCH(TMS)₂ | Nylon-6 Depolymerization | ≥99% monomer yield; process efficiency linked to ligand sterics. | chemrxiv.orgresearchgate.net |
| Use of Dinuclear Centers | Mg(II)M(II) (M = Co, Ni, Zn) | Polycarbonate Depolymerization | High activity (TOF up to 8100 h⁻¹) and >99% selectivity to epoxide. | nih.gov |
| Industrially Relevant Catalysts | Tin(II) 2-ethylhexanoate | Poly(lactide) Chemical Recycling | High turnover frequencies (up to 39,600 h⁻¹) in methanolysis. | rsc.org |
| Compositional Tuning | Double-Metal Cyanide (DMC) complexes | Epoxide Polymerization | Catalytic properties are highly sensitive to chemical composition and synthesis method. | researchgate.net |
Environmental Chemistry and Degradation Pathways
Biodegradation Studies of Oxiranylmethyl 2-Ethylhexanoate (B8288628) and its Metabolites
The biodegradation of Oxiranylmethyl 2-ethylhexanoate is anticipated to proceed under both aerobic and anaerobic conditions. The initial and rate-limiting step is likely the enzymatic hydrolysis of the ester linkage by microbial esterases.
Under aerobic conditions , the resulting 2-ethylhexanol would be oxidized to 2-ethylhexanoic acid. nih.gov 2-Ethylhexanoic acid has been shown to biodegrade readily in the environment. canada.ca The glycidol (B123203) moiety, a three-carbon epoxide, is expected to be further metabolized. Studies on other small epoxides suggest that they can be utilized by microorganisms as a carbon and energy source.
Under anaerobic conditions , the degradation of esters can also occur. Research on the anaerobic biodegradability of various esters in marine sediment has shown that the chemical structure, including chain length and branching, significantly affects the rate and extent of degradation. researchgate.net Branched alcohols, such as the 2-ethylhexyl group, may lead to slower degradation compared to linear alcohols. researchgate.net The degradation of the resulting 2-ethylhexanoic acid and glycidol would then proceed through anaerobic metabolic pathways. For instance, the anaerobic degradation of di-(2-ethylhexyl) phthalate involves the breakdown of the 2-ethylhexanol moiety. biorxiv.org
Table 1: Postulated Aerobic and Anaerobic Degradation Metabolites of this compound
| Parent Compound | Initial Hydrolysis Products | Aerobic Degradation Metabolites | Anaerobic Degradation Metabolites |
| This compound | Glycidol and 2-Ethylhexanol | 2-Ethylhexanoic acid, further degradation products of glycidol | Methane, Carbon Dioxide, and other intermediates from 2-ethylhexanol and glycidol degradation |
This table is based on inferred pathways from structurally related compounds.
The microbial transformation of this compound is expected to be initiated by a diverse range of microorganisms possessing hydrolytic enzymes.
Ester Hydrolysis: The primary transformation is the cleavage of the ester bond, yielding glycidol and 2-ethylhexanol. This reaction is catalyzed by non-specific esterases found in various bacteria and fungi.
Degradation of 2-Ethylhexanol and 2-Ethylhexanoic Acid: Following hydrolysis, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid. nih.gov This acid is then further degraded. While 2-ethylhexanoic acid can be readily biodegraded, it has also been noted to resist further degradation in some microbial interactions with plasticizers. nih.gov The degradation of 2-ethylhexyl nitrate by Mycobacterium austroafricanum has been shown to yield 2-ethylhexanoic acid, which was not further biodegraded by this specific strain. nih.gov
Degradation of Glycidol: The glycidol moiety, being an epoxide, can be detoxified and metabolized by microorganisms through several enzymatic pathways. One common pathway involves the action of epoxide hydrolases, which catalyze the addition of water to the epoxide ring to form a diol (1,2-dihydroxypropane). This diol can then enter central metabolic pathways.
Table 2: Key Enzymes Potentially Involved in the Biodegradation of this compound
| Enzyme Class | Substrate | Product(s) |
| Esterases | This compound | Glycidol and 2-Ethylhexanol |
| Alcohol Dehydrogenases | 2-Ethylhexanol | 2-Ethylhexanal (B89479) |
| Aldehyde Dehydrogenases | 2-Ethylhexanal | 2-Ethylhexanoic acid |
| Epoxide Hydrolases | Glycidol | 1,2-Dihydroxypropane |
This table outlines the likely enzymatic steps based on the degradation of analogous compounds.
Hydrolytic Degradation in Aqueous Environments
The stability of this compound in aqueous environments is significantly influenced by hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The presence of both an ester and an epoxide group makes the molecule susceptible to hydrolysis under various environmental conditions.
The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. Both the ester and the epoxide functionalities are susceptible to acid- and base-catalyzed hydrolysis.
Ester Hydrolysis: The ester linkage can be hydrolyzed under both acidic and alkaline conditions. The reaction yields glycidol and 2-ethylhexanoic acid. The rate of this reaction is generally slowest in the neutral pH range and increases significantly in both acidic and basic solutions.
Epoxide Hydrolysis: The oxirane ring of the glycidyl (B131873) group is also subject to hydrolysis. This reaction is catalyzed by both acids and bases. mdpi.com Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This results in the formation of a diol. mdpi.com In neutral and basic conditions, direct nucleophilic attack by water or hydroxide (B78521) ions occurs, also leading to the opening of the epoxide ring to form a diol. mdpi.com The hydrolysis of epoxides is a well-established reaction, and the kinetics are influenced by the pH. nih.gov
The primary products of the complete hydrolysis of this compound are 2-ethylhexanoic acid and glycerol (formed from the subsequent hydrolysis of glycidol).
Besides pH, other environmental factors play a crucial role in the hydrolytic degradation of this compound.
Temperature: An increase in temperature generally accelerates the rate of hydrolysis for both the ester and epoxide groups. The degradation of glycidyl esters in palm oil, for instance, has been shown to follow pseudo-first-order kinetics, with the rate constants increasing with temperature. ilo.org
Moisture: The availability of water is essential for hydrolysis to occur. In environments with high moisture content, such as aquatic systems and damp soils, the rate of hydrolytic degradation will be more significant. The hydrolysis of glycidyl esters is a key reaction in the digestive tract, where ample water is present.
Table 3: Influence of Environmental Factors on Hydrolytic Degradation Rate of Glycidyl Esters (Analogous Compound)
| Factor | Effect on Hydrolysis Rate | Reference |
| pH | Increases under acidic and basic conditions | mdpi.comnih.gov |
| Temperature | Increases with increasing temperature | ilo.org |
| Moisture | Increases with higher moisture availability |
Photodegradation Mechanisms and Environmental Fate under UV Irradiation
Photodegradation, the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun, is another important environmental fate process for organic compounds. Epoxy compounds, such as the oxirane ring in this compound, are known to be susceptible to UV degradation.
The photodegradation of epoxy resins typically proceeds through a process called photo-oxidation, which involves the generation of free radicals. biorxiv.org UV radiation can cause the scission of molecular chains, leading to the formation of reactive species like hydroxyl and peroxyl radicals in the presence of oxygen. biorxiv.org This can result in the breakdown of the polymer structure and a loss of mechanical properties in epoxy-based materials. nih.gov
For this compound, it is anticipated that UV irradiation would lead to the cleavage of bonds within the molecule. The epoxy ring is a likely site for initial photochemical reactions. The absorption of UV energy can excite the molecule, leading to the homolytic cleavage of C-C or C-O bonds in the oxirane ring, generating biradical intermediates. These reactive species can then undergo further reactions, such as hydrogen abstraction or reaction with oxygen, leading to a cascade of degradation products. The ester group may also be susceptible to photolytic cleavage.
The specific photodegradation products of this compound in the environment have not been documented. However, based on the general mechanisms of photodegradation for similar compounds, a complex mixture of smaller, more oxidized molecules would be expected. The rate of photodegradation would depend on factors such as the intensity of UV radiation, the presence of photosensitizers in the environment, and the medium in which the compound is present.
Environmental Mobility and Distribution of Degradation Products
Direct studies on the environmental fate of this compound are not extensively documented in scientific literature. However, its environmental mobility and distribution can be inferred by examining its structural components and the known behavior of its primary degradation products. The principal pathway for the environmental breakdown of this compound is expected to be hydrolysis of the ester bond, which would release its two main constituents: Glycidol and 2-ethylhexanoic acid (2-EHA).
Glycidol: As a small, polar molecule, glycidol is miscible with water. acs.org This high water solubility suggests it would be highly mobile in aqueous environments, with a low tendency to adsorb to soil or sediment. Its production and use as a chemical intermediate may lead to its release into the environment through various industrial waste streams. who.intnih.gov In aqueous solutions, the epoxide ring of glycidol is unstable and can open to form glycerol. nih.gov This transformation can be accelerated by microbial activity, indicating that biodegradation is a likely pathway for its removal from the environment. nih.gov
2-Ethylhexanoic Acid (2-EHA): This carboxylic acid is characterized by high water solubility and is expected to be found primarily in water if released into the environment. canada.ca At typical environmental pH levels, it will exist almost completely in its ionized, negatively charged form. canada.ca This characteristic, combined with a low organic carbon-water partition coefficient (Koc), indicates that 2-EHA has a low potential to bind to soil and sediment, making it mobile in aquatic systems. canada.ca Studies have demonstrated that 2-EHA biodegrades quickly in the environment and possesses a low potential to bioaccumulate in organisms. canada.ca
Table 1: Predicted Environmental Fate of this compound Degradation Products
| Degradation Product | Key Physicochemical Properties | Environmental Mobility | Primary Environmental Sink | Degradation/Fate |
|---|---|---|---|---|
| Glycidol | Miscible with water, highly reactive epoxide group. acs.org | High mobility in aqueous environments. Low adsorption to soil/sediment. | Water column. | Undergoes hydrolysis to form glycerol; biodegradation is accelerated by microbes. nih.gov |
| 2-Ethylhexanoic Acid (2-EHA) | High water solubility, exists as an anion at environmental pH. canada.ca | High mobility in water. canada.cafishersci.com Low potential to adsorb to soil/sediment. canada.ca | Water column. canada.ca | Readily biodegradable with a low potential for bioaccumulation. canada.carempec.org |
Analytical Techniques for Environmental Monitoring of this compound and its Derivatives
Validated analytical methods specifically designed for the routine environmental monitoring of this compound in matrices such as water, soil, or air are not widely established in the available literature. However, suitable methods can be adapted from the extensive research conducted on the analysis of glycidyl esters (GEs) in food commodities, particularly edible oils. nih.gov These analytical strategies are broadly categorized into indirect and direct methods.
For environmental samples, significant preparation would be required to extract and concentrate the analytes prior to instrumental analysis. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be employed to isolate this compound and its derivatives from the complex environmental matrix and remove interfering substances.
Indirect Analytical Methods: This is the most common approach for quantifying glycidyl esters. It involves a chemical reaction to convert the intact ester into a more easily detectable form. The process typically includes:
Hydrolysis or Transesterification: The sample is treated with an acidic or basic catalyst to break the ester bond, releasing free glycidol. analis.com.my
Derivatization: The released glycidol is then reacted with a derivatizing agent to create a more volatile and thermally stable compound suitable for gas chromatography.
Analysis: The derivatized product is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govanalis.com.my
Several official methods from organizations like the American Oil Chemists' Society (AOCS), such as AOCS Cd 29a-13, Cd 29b-13, and Cd 29c-13, are based on this indirect principle for food analysis and could be adapted for environmental samples. analis.com.mynih.gov
Direct Analytical Methods: Direct methods aim to measure the intact this compound molecule without prior chemical cleavage. This approach offers the advantage of simpler sample preparation and provides information on the original ester profile.
Extraction: The target analyte is extracted from the environmental sample.
Analysis: The extract is analyzed directly, typically using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govanalis.com.my This technique separates the parent compound chromatographically before detection by the mass spectrometer, offering high sensitivity and specificity. Ultra-Performance Liquid Chromatography (UPLC) has also been used to achieve rapid separation of glycidyl ester species. nih.gov
The choice of method depends on the specific requirements of the monitoring program, including sensitivity needs, sample throughput, and the availability of instrumentation.
Table 2: Potential Analytical Techniques for Environmental Monitoring
| Technique | Principle | Sample Preparation for Environmental Matrices | Application | Key Characteristics |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Indirect analysis. Involves chemical conversion (transesterification) of the ester to free glycidol, followed by derivatization for volatility and GC separation and MS detection. analis.com.my | Requires extraction (LLE/SPE), hydrolysis/transesterification, and derivatization steps. | Quantification of total glycidyl ester content (as glycidol equivalent) in water, soil, or sediment extracts. | Well-established for food matrices; robust and sensitive but involves time-consuming sample preparation. analis.com.my |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Direct analysis. Separation of the intact ester by LC followed by specific detection and fragmentation using tandem MS. analis.com.my | Requires extraction (LLE/SPE) and concentration. | Direct quantification of this compound and potentially its degradation products in environmental extracts. | High specificity and sensitivity; avoids derivatization, allowing for direct measurement of the parent compound. nih.gov |
| Ultra-Performance Liquid Chromatography (UPLC) | Direct analysis. Uses smaller particle size columns for faster and higher resolution separation of intact esters compared to conventional LC. Often coupled with MS or other detectors like ELSD. nih.gov | Requires extraction (LLE/SPE) and concentration. | Rapid screening and quantification of the parent ester in environmental samples. | Faster analysis times and improved separation efficiency. nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Oxiranylmethyl 2-ethylhexanoate (B8288628).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Oxiranylmethyl 2-ethylhexanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that can be assigned to the protons of the oxirane (epoxy) ring and the 2-ethylhexanoate moiety. The protons of the glycidyl (B131873) group's epoxy ring typically appear as a set of multiplets in the range of δ 2.5-3.2 ppm. Specifically, the two diastereotopic methylene (B1212753) protons of the epoxy ring often show distinct signals, for instance, around δ 2.56 and δ 2.76 ppm. researchgate.net The methine proton of the epoxy ring resonates further downfield. The protons of the 2-ethylhexanoate group, including the terminal methyl groups, the methylene chains, and the methine proton at the chiral center, can be identified by their characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region, often around 170 ppm or higher. researchgate.net The carbons of the oxirane ring have characteristic shifts, generally appearing in the range of 40-55 ppm. The remaining carbon signals correspond to the aliphatic chain of the 2-ethylhexanoate group.
Reaction Monitoring: NMR spectroscopy is also a powerful technique for in-situ monitoring of the synthesis of this compound. oceanoptics.com By acquiring a series of spectra over time, the progress of the reaction can be followed by observing the disappearance of reactant signals and the appearance of product signals. oceanoptics.comresearchgate.net This allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions. oceanoptics.com For instance, the epoxidation reaction can be monitored by tracking the disappearance of the olefinic signals and the emergence of the characteristic epoxy signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation based on typical chemical shifts for glycidyl esters and 2-ethylhexanoate moieties.
| Functional Group | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Oxirane Ring | -CH₂ (epoxy) | ~2.6 - 2.8 | Multiplet |
| -CH (epoxy) | ~3.1 - 3.3 | Multiplet | |
| Glycidyl Methylene | -O-CH₂- | ~3.9 - 4.4 | Multiplet |
| 2-Ethylhexanoate | -CH(CH₂CH₃)- | ~2.2 - 2.5 | Multiplet |
| -CH₂- (ethyl) | ~1.5 - 1.7 | Multiplet | |
| -CH₃ (ethyl) | ~0.8 - 1.0 | Triplet | |
| -(CH₂)₃- (butyl) | ~1.2 - 1.5 | Multiplet | |
| -CH₃ (butyl) | ~0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation based on typical chemical shifts for glycidyl esters and 2-ethylhexanoate moieties.
| Functional Group | Carbon | Predicted Chemical Shift (ppm) |
|---|---|---|
| Ester Carbonyl | C=O | ~174 - 176 |
| Oxirane Ring | -CH₂ (epoxy) | ~44 - 46 |
| -CH (epoxy) | ~49 - 51 | |
| Glycidyl Methylene | -O-CH₂- | ~65 - 67 |
| 2-Ethylhexanoate | -CH- | ~45 - 47 |
| -CH₂- (ethyl) | ~25 - 27 | |
| -CH₃ (ethyl) | ~11 - 13 | |
| -(CH₂)₃- (butyl) | ~22 - 32 | |
| -CH₃ (butyl) | ~13 - 15 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester and epoxide functionalities. A prominent C=O stretching vibration for the ester group is typically observed in the region of 1730-1750 cm⁻¹. researchgate.net The presence of the oxirane ring is confirmed by characteristic bands, including the asymmetric ring stretching (breathing) mode around 1250 cm⁻¹, and other ring deformation vibrations at approximately 915 cm⁻¹ and 840 cm⁻¹. researchgate.netspectroscopyonline.com The C-H stretching vibrations of the aliphatic chain are observed in the 2800-3000 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides valuable complementary information, particularly for the symmetric vibrations of the molecule. The epoxide ring breathing mode, which is often a strong and sharp peak in the Raman spectrum, appears around 1252 cm⁻¹. researchgate.netresearchgate.net The intensity of this peak is directly proportional to the concentration of epoxy groups, making it useful for quantitative analysis and for monitoring the curing process of epoxy resins. oceanoptics.comresearchgate.net The C-H stretching and bending vibrations are also observable in the Raman spectrum.
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ester | C=O Stretch | 1730 - 1750 | 1730 - 1750 |
| C-O Stretch | 1150 - 1250 | ||
| Oxirane Ring | Asymmetric Ring Stretch | ~1250 | ~1252 (strong) |
| Ring Deformation | ~915, ~840 | ~916 (weak) | |
| Aliphatic | C-H Stretch | 2800 - 3000 | 2800 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₂₀O₃) is 200.28 g/mol . ontosight.ai
When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly specific and sensitive analytical tool. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for glycidyl esters can be weak or absent due to their thermal lability and tendency to fragment easily. avivanalytical.com However, characteristic fragment ions can be observed, which aid in the identification of the compound. For instance, fragments corresponding to the loss of the glycidyl group or parts of the 2-ethylhexanoate chain can be expected.
Advanced ionization techniques, such as Cold EI, can enhance the abundance of the molecular ion, facilitating more confident identification. avivanalytical.com LC-MS, particularly with techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is well-suited for the analysis of less volatile compounds like glycidyl esters and can provide molecular weight information with minimal fragmentation. nih.govresearchgate.net
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex matrices, and for its precise quantification.
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Gas chromatography (GC) is a primary technique for assessing the purity of this compound and for analyzing the composition of reaction mixtures, due to the compound's sufficient volatility. acs.org When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative and qualitative information.
For purity assessment, a high-resolution capillary column is used to separate the main component from any starting materials, by-products, or degradation products. The peak area percentage of the main component gives a measure of its purity. In the analysis of reaction mixtures during the synthesis of glycidyl 2-ethylhexanoate, GC can be used to monitor the consumption of reactants like epichlorohydrin (B41342) and 2-ethylhexanoic acid, and the formation of the desired product and any intermediates. acs.org For the analysis of related compounds like 2-ethylhexanoic acid in various matrices, GC methods often involve derivatization to enhance volatility and detection sensitivity. psu.edunih.gov
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of this compound when it is part of a mixture containing non-volatile components, such as in polymer formulations or cured resins. astm.orgpaint.org It is also a preferred method for the analysis of glycidyl esters in food matrices where they may be present as contaminants. nih.govnih.gov
Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. astm.orgnih.gov Detection is often achieved using a UV detector, as the ester group provides some UV absorbance, or more sensitively and specifically with a mass spectrometer (LC-MS). nih.govastm.org For epoxides that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag can be performed prior to HPLC analysis to enhance detection. nih.gov HPLC is also instrumental in separating oligomers and other non-volatile species that may be present in epoxy resin systems. researchgate.net
Table 4: Summary of Chromatographic Techniques for this compound Analysis
| Technique | Typical Application | Column Type | Detector | Key Findings |
|---|---|---|---|---|
| GC-FID/MS | Purity assessment, reaction monitoring, analysis of volatile impurities. | Capillary (e.g., DB-WAX, Rxi-17Sil MS) | FID, MS | Allows for quantification and identification of volatile components and by-products in the synthesis of glycidyl 2-ethylhexanoate. acs.orgmdpi.com |
| HPLC-UV/MS | Analysis of non-volatile components, quantification in complex matrices (e.g., polymers, food). | Reversed-phase (e.g., C18, C8) | UV, MS | Effective for separating glycidyl esters from non-volatile substances and for sensitive quantification, especially with MS detection. nih.govastm.orgresearchgate.net |
Development of Novel Analytical Probes and Reagents
The accurate characterization and quantification of this compound, a compound lacking a strong chromophore, often necessitates the development of specialized analytical probes and reagents. These are primarily employed in derivatization reactions to enhance detectability by common analytical techniques such as UV-Visible or fluorescence spectroscopy and to improve chromatographic behavior.
Research into the analysis of epoxides, the functional group central to this compound, has led to the use of various nucleophilic reagents that open the epoxide ring. researchgate.net This reaction can be tailored for analytical purposes. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantification of low levels of epoxides through derivatization with N,N-diethyldithiocarbamate (DTC). nih.gov In this method, the epoxide is reacted with an excess of DTC at 60°C. nih.gov The resulting stable ester of DTC can then be readily analyzed by RP-HPLC with UV detection at 278 nm. nih.gov This approach allows for the detection and quantification of epoxides down to the picomole level with high recovery rates. nih.gov
Other reagents that have been historically utilized for the determination of epoxide groups include sodium thiosulfate, various thiols, potassium iodide, amines, and sodium sulfite. researchgate.net These reagents react with the epoxide to produce a product that can be quantified, often through titration. The choice of reagent can depend on the specific characteristics of the epoxide and the sample matrix. For example, terminal epoxides that may be unstable in acidic conditions can be selectively analyzed using nucleophilic reagents under non-acidic conditions. researchgate.net
In the context of complex matrices like food contact materials, where glycidyl esters similar to this compound are of concern, derivatization is a key step. Indirect methods often involve the conversion of glycidyl esters to a more easily detectable form. For instance, the released glycidol (B123203) from the ester can undergo halogenation to form 3-bromo-1,2-propanediol (B131886) (3-MBPD), which is then derivatized with phenylboronic acid (PBA) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
While the development of entirely new molecular probes specifically for this compound is not widely reported in public literature, the adaptation and optimization of existing derivatization reagents and strategies for epoxide quantification represent an ongoing area of analytical development.
Interfacing Analytical Techniques for Comprehensive Analysis
To achieve a comprehensive understanding of this compound, particularly within complex mixtures or polymeric materials, the interfacing of multiple analytical techniques is indispensable. This approach, often referred to as hyphenation, combines the separation power of chromatography with the identification capabilities of spectroscopy.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. In this setup, the gas chromatograph separates the components of a mixture, and the eluting compounds are directly introduced into the mass spectrometer. The mass spectrometer then provides detailed structural information, allowing for confident identification and quantification. For the analysis of epoxy compounds, specific derivatization steps may be employed to improve volatility and chromatographic peak shape. For example, epoxy groups can be converted to methoxy-hydroxy groups, which can then be analyzed by GC-MS. nih.gov In the analysis of food emulsifiers for glycidyl esters, GC-MS/MS (tandem mass spectrometry) is used to achieve low limits of quantification, in the range of µg/kg. dtu.dk
Liquid chromatography-mass spectrometry (LC-MS) is another critical hyphenated technique, especially for less volatile or thermally labile compounds. labbulletin.com LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. labbulletin.com For the analysis of glycidyl esters in edible oils, a novel method using LC-MS with atmospheric chemical ionization in the positive ion mode has been developed, allowing for quantification in the µg/g range. researchgate.net For even more complex analyses, such as identifying epoxy derivatives in canned foods, ultra-high performance liquid chromatography is coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a specialized hyphenated technique used for the analysis of non-volatile materials like cured epoxy resins. adelab.com.au In this method, the sample is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments. adelab.com.au These fragments are then separated by GC and identified by MS, providing a chemical fingerprint of the original material and allowing for the identification of constituent monomers like glycidyl ethers. adelab.com.aujeol.com
The interfacing of these techniques provides a multi-faceted view of the sample. While chromatography separates the components, mass spectrometry provides the identity. This synergy is crucial for the unambiguous identification and precise quantification of this compound in a variety of applications, from its presence as a residual monomer in polymers to its potential as a contaminant in other materials.
| Analytical Technique | Separation Method | Detection/Identification Method | Application for this compound & Related Compounds |
| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Quantification of volatile and semi-volatile epoxides; analysis after derivatization. nih.govnih.gov |
| LC-MS | Liquid Chromatography (LC) | Mass Spectrometry (MS) | Analysis of less volatile glycidyl esters in complex matrices like edible oils. labbulletin.comresearchgate.net |
| UHPLC-MS/MS | Ultra-High Performance Liquid Chromatography (UHPLC) | Tandem Mass Spectrometry (MS/MS) | High-sensitivity analysis of epoxy derivatives in food samples. nih.gov |
| Py-GC-MS | Pyrolysis followed by Gas Chromatography (Py-GC) | Mass Spectrometry (MS) | Analysis of cured epoxy resins to identify constituent monomers. adelab.com.aujeol.com |
| RP-HPLC-UV | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | UV-Visible Spectroscopy | Quantification of epoxides after derivatization with a UV-absorbing reagent like DTC. nih.gov |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of oxiranylmethyl 2-ethylhexanoate (B8288628). These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure of the molecule, from which various properties can be derived.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. pnrjournal.com It is particularly effective for calculating the ground-state properties of molecules like oxiranylmethyl 2-ethylhexanoate. DFT calculations can predict a range of properties with reasonable accuracy.
Key ground-state properties of this compound that can be determined using DFT include:
Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra, confirming the molecular structure. A study on ethyl hexanoate (B1226103) utilized DFT with the B3LYP functional to assign its vibrational spectra. researchgate.net
Electronic Properties: Properties such as the distribution of electron density, dipole moment, and polarizability can be calculated to understand the molecule's polarity and its interaction with electric fields.
Spectroscopic Properties: DFT can be used to predict various spectroscopic parameters, aiding in the analysis of experimental data.
A study on 2-oxovaleric acid, methyl ester employed DFT (B3LYP) with the 6-311++G(d,p) basis set to analyze its molecular structure and vibrational spectra. pnrjournal.com Similar approaches can be applied to this compound to gain a detailed understanding of its fundamental properties.
While DFT is excellent for ground-state properties, ab-initio and semi-empirical methods are often employed to gain insights into reaction mechanisms.
Ab-Initio Methods: These methods, meaning "from the beginning," use fundamental physical constants to solve the Schrödinger equation without experimental data. scirp.org They are computationally intensive but can provide very accurate results. For this compound, ab-initio calculations can be used to study reaction pathways, such as the ring-opening of the epoxide, by calculating the energies of reactants, products, and transition states.
Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some experimental parameters. They are faster than ab-initio methods, allowing for the study of larger systems or more complex reactions, though with some trade-off in accuracy. They are useful for preliminary investigations of reaction mechanisms involving this compound before applying more rigorous methods.
Molecular Dynamics Simulations of Intermolecular Interactions and Material Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its behavior in bulk and its interactions with other molecules. This is particularly relevant as it is a monomer used in the production of epoxy resins. ontosight.ai
MD simulations can be used to investigate:
Bulk Properties: Properties such as density, viscosity, and diffusion coefficients of liquid this compound can be simulated. A study on the diffusion of various organic molecules, including ethyl hexanoate, in low-density polyethylene (B3416737) (LDPE) utilized MD simulations to understand the diffusion mechanism at a microscopic level. mdpi.comresearchgate.net
Polymerization Processes: MD simulations can model the initial stages of polymerization of this compound to form epoxy resins. This can provide insights into the structure and dynamics of the resulting polymer network. Studies have used MD simulations to predict properties of epoxy resins, such as density, coefficient of thermal expansion, glass transition temperature, and Young's modulus. rsc.org
Interactions with Other Molecules: The interaction of this compound with solvents, curing agents, and other additives can be studied to understand formulation properties.
Coarse-grained molecular dynamics (CG-MD) is a variant of MD that allows for the simulation of larger systems over longer timescales by grouping atoms into single interaction sites. nih.gov This approach is particularly useful for studying the self-assembly and morphology of polymers derived from this compound.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactions of this compound, especially the ring-opening of the epoxide, is crucial for its application in polymer synthesis. Computational methods can be used to model these reaction pathways and identify the transition states.
Reaction Coordinate Scanning: By systematically changing a specific geometric parameter (like a bond length or angle), the energy profile of a reaction can be mapped out to identify potential transition states.
Transition State Optimization: Once a potential transition state is identified, its exact geometry and energy can be calculated. This information is critical for determining the activation energy of the reaction. A study on the synthesis of isocyanates utilized computational methods to explore reaction pathways and calculate effective reaction barriers. chemrxiv.org
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can confirm that a calculated transition state connects the desired reactants and products.
A kinetic study on the formation and degradation of glycidyl (B131873) esters in palm oil used experimental data to determine reaction kinetics and activation energies. acs.org Computational modeling of these reactions could provide a deeper, molecular-level understanding of the mechanisms involved, including the decomposition of the epoxide ring. acs.org
Structure-Reactivity Relationships from Computational Perspectives
By systematically modifying the structure of this compound in silico and calculating its reactivity, it is possible to establish structure-reactivity relationships. For example, the effect of different ester groups on the reactivity of the epoxide ring could be investigated.
Computational approaches can quantify reactivity using various descriptors, such as:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity towards nucleophiles and electrophiles.
Electrostatic Potential Maps: These maps show the distribution of charge on the molecule's surface, indicating regions that are susceptible to electrostatic interactions and chemical attack.
Calculated Reaction Barriers: As discussed previously, the activation energy for a given reaction is a direct measure of reactivity.
These computational studies can guide the design of new glycidyl esters with tailored reactivity for specific applications.
Application of Machine Learning and Artificial Intelligence in Compound Design and Process Optimization
Machine learning (ML) and artificial intelligence (AI) are increasingly being used in chemistry to accelerate discovery and optimize processes. ncms.org In the context of this compound and its use in epoxy resins, ML and AI can be applied in several ways:
Property Prediction: ML models can be trained on datasets of molecules and their properties to predict the characteristics of new, unsynthesized compounds. For example, ML models have been developed to predict the properties of epoxy resins, which can guide the design of new formulations. rsc.orgrsc.org These models can predict properties like density, glass transition temperature, and Young's modulus based on the chemical structures of the epoxy and hardener. rsc.org
Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and minimize byproducts in the synthesis of this compound or its subsequent polymerization. youtube.com
Formulation Design: AI can be used to explore vast formulation spaces for epoxy resins, identifying optimal combinations of monomers (like this compound), curing agents, and additives to achieve desired material properties. ncms.orgsignicent.com The US Department of Defense has even initiated a project to use AI for creating innovative epoxy adhesive formulations. ncms.org
Accelerating Simulations: ML potentials can be used to speed up molecular dynamics simulations, allowing for the study of larger systems and longer timescales than would be possible with traditional force fields.
The combination of molecular dynamics simulations and machine learning has been shown to be a powerful approach for predicting the properties of epoxy resins. mdpi.com This data-driven approach allows for the rapid screening of numerous polymer structures, accelerating the discovery of new materials. rsc.orgrsc.org
Interactive Data Table: Computational Chemistry Applications for this compound
Below is a summary of the discussed computational methods and their potential applications to the study of this compound.
Future Research Directions and Emerging Academic Frontiers
Development of Sustainable and Circular Economy-Compatible Synthetic Routes for Oxiranylmethyl 2-Ethylhexanoate (B8288628)
The chemical industry's shift towards sustainability has put a spotlight on the production methods for compounds like Oxiranylmethyl 2-ethylhexanoate. Future research is intensely focused on creating synthetic pathways that are not only efficient but also environmentally benign and compatible with circular economy principles. This involves re-evaluating the entire production chain, from raw materials to the final product.
A primary area of investigation is the sustainable sourcing of precursors, particularly 2-ethylhexanoic acid (2-EHA). Traditionally derived from fossil fuels, research is now exploring bio-based routes. An emerging industrial approach involves the use of renewable and recycled raw materials, employing a mass balance concept to produce 2-EHA with a reduced carbon footprint. perstorp.com Such products can be certified (e.g., by ISCC PLUS) to ensure the sustainable sourcing of raw materials from cradle to gate. perstorp.com
Another critical research direction is the development of greener catalytic oxidation processes. For instance, an efficient method for synthesizing 2-EHA involves the oxidation of 2-ethylhexanal (B89479) using oxygen or air, catalyzed by N-hydroxyphthalimide under mild conditions. mdpi.comresearchgate.net This approach offers high selectivity (>99%) and avoids harsh or toxic oxidizing agents, aligning with the principles of green chemistry. mdpi.comresearchgate.net
The subsequent reaction to form the glycidyl (B131873) ester is also a target for innovation. The conventional route often uses epichlorohydrin (B41342), a substance with its own environmental and health concerns. Future syntheses aim to replace it with bio-based alternatives or develop entirely different epoxidation strategies that avoid chlorinated intermediates.
Table 1: Sustainable Synthetic Approaches for this compound and its Precursors
| Synthetic Step | Traditional Method | Emerging Sustainable Approach | Key Benefits | References |
|---|---|---|---|---|
| 2-Ethylhexanoic Acid (2-EHA) Production | Oxidation of 2-ethylhexanol derived from fossil-based butanal. mdpi.com | Catalytic oxidation of 2-ethylhexanal using air and an organocatalyst (NHPI). | High selectivity, mild conditions, cost-effective oxidant. | mdpi.comresearchgate.net |
| 2-EHA Feedstock | Fossil-based propylene (B89431) and natural gas. | Use of renewable and recycled raw materials via a certified mass balance approach. | Reduced carbon footprint, supports circular economy. | perstorp.com |
| Glycidyl Ester Formation | Reaction of carboxylic acid with petroleum-based epichlorohydrin. | Use of bio-based epichlorohydrin; direct epoxidation of an allyl ester intermediate with green oxidants (e.g., hydrogen peroxide). | Reduced reliance on fossil fuels and hazardous chemicals. | |
Exploration of Novel Catalytic Applications in Niche Chemical Transformations
The inherent reactivity of the oxirane (epoxide) ring in this compound makes it a valuable building block for organic synthesis. While its primary use is in polymer chemistry, researchers are now exploring its potential in more specialized catalytic applications and as a key intermediate in the synthesis of fine chemicals.
The epoxide group can undergo ring-opening reactions with a wide array of nucleophiles (e.g., alcohols, amines, thiols), allowing for the introduction of diverse functional groups. This versatility could be harnessed to create libraries of new molecules with potential applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Furthermore, metal complexes of its precursor, 2-ethylhexanoic acid (metal 2-ethylhexanoates), are known to be effective catalysts for various reactions, most notably the ring-opening polymerization of lactones. researchgate.net This suggests a promising research avenue: investigating the catalytic activity of this compound itself or its derivatives. The presence of both an ester and an epoxide group within the same molecule could lead to unique reactivity or substrate selectivity, potentially enabling novel chemical transformations that are difficult to achieve with traditional catalysts.
Future work will likely focus on:
Asymmetric Catalysis: Developing chiral catalysts that can open the oxirane ring stereoselectively, leading to the synthesis of enantiomerically pure compounds. This is particularly relevant as the biological activity of molecules can be highly dependent on their stereochemistry. nih.gov
Catalyst Scaffolding: Using the molecule as a scaffold to synthesize more complex ligands for metal-based catalysis, where the 2-ethylhexanoate tail can be used to tune solubility and other physical properties.
Design and Synthesis of Advanced Polymer Architectures and Composites with Tailored Properties
This compound is a recognized monomer in the production of epoxy resins for coatings and adhesives. ontosight.ai However, modern polymer science is moving beyond simple linear chains and cross-linked networks to create highly complex and functional macromolecular architectures. The unique structure of this compound makes it an ideal candidate for designing these advanced materials.
The reactive epoxide group serves as a handle for polymerization, while the flexible 2-ethylhexanoate side chain imparts specific properties such as hydrophobicity, plasticization, and improved solubility in organic media. This dual functionality allows for the creation of polymers with precisely controlled structures and properties.
Emerging research frontiers in this area include:
Complex Polymer Architectures: Moving beyond basic resins to synthesize well-defined structures like star polymers, bottle-brush copolymers, and graft copolymers. numberanalytics.comrsc.org For example, this compound can be grafted onto a polymer backbone to create a comb-like structure with a flexible, hydrophobic corona. Such architectures are of interest for applications in nanotechnology and biomedical devices. numberanalytics.comibmmpolymerbiomaterials.com
Energetic Materials: An intriguing niche application is in the field of energetic thermoplastic elastomers (ETPEs). For instance, glycidyl azide (B81097) polymer (GAP), which has a similar backbone, is a key component in solid propellants due to its high energy density. mdpi.com This opens up the possibility of developing novel ETPEs based on derivatives of this compound.
Table 2: Potential Advanced Polymer Architectures from this compound
| Polymer Architecture | Synthetic Strategy | Tailored Properties | Potential Applications | References |
|---|---|---|---|---|
| Graft Copolymers | Grafting from a functional polymer backbone via ring-opening polymerization of the epoxide group. | Improved flexibility, controlled surface properties, enhanced solubility. | Surface modifiers, compatibilizers, drug delivery systems. | numberanalytics.comibmmpolymerbiomaterials.com |
| Star Polymers | Initiating ring-opening polymerization from a multifunctional core. | Lower viscosity (compared to linear analogues), high functional group density at the periphery. | Rheology modifiers, nanocarriers, advanced coatings. | rsc.org |
| Bottle-Brush Copolymers | Polymerizing derivatives of the compound to form a dense layer of side chains on a linear backbone. | Ultra-low friction surfaces, stimuli-responsive materials. | Lubricants, smart surfaces, biomaterials. | rsc.org |
| Hybrid Composites | Curing with functionalized nanoparticles (e.g., silica, Fe₂O₃). | Enhanced mechanical strength, thermal stability, catalytic activity. | High-performance adhesives, structural components, catalytically active materials. | mdpi.com |
Deeper Understanding of Complex Environmental Fate Mechanisms and Mitigation Strategies
While this compound is a valuable industrial chemical, understanding its environmental journey is crucial for sustainable use. Much of the existing research on glycidyl esters (GEs) comes from the food science domain, where they are known process contaminants formed in edible oils at high temperatures. nih.govmdpi.com This body of knowledge provides a valuable starting point for understanding the environmental fate and potential mitigation strategies for the industrially produced compound.
Key research areas include:
Hydrolysis and Degradation: The primary degradation pathway in the environment is likely hydrolysis. The ester linkage can be hydrolyzed to form 2-ethylhexanoic acid and glycidol (B123203), and the epoxide ring can also be hydrolyzed to a diol. The rates of these reactions under various environmental conditions (pH, temperature, microbial action) need to be systematically studied.
Mitigation of Formation: Drawing lessons from the food industry, where extensive research has been conducted to mitigate GE formation during oil refining. researchgate.netnih.govnih.gov Strategies such as controlling temperature, washing to remove precursors (like chlorides), and controlling pH could be adapted to industrial processes to prevent the unintentional formation of GEs as byproducts. wur.nlresearchgate.net For example, studies have shown that washing crude palm oil with water can significantly reduce the precursors that lead to the formation of 3-MCPD esters and GEs. nih.gov
Removal from Waste Streams: Developing effective post-processing or waste treatment methods. Techniques explored for edible oils, such as treatment with adsorbents (e.g., synthetic magnesium silicate, calcinated zeolite), could be investigated for their efficacy in removing the compound from industrial effluents. nih.gov
Table 3: Environmental Fate and Mitigation Research Directions
| Area of Focus | Known Information (Primarily from Food Science) | Future Research Needs for Industrial Compound | References |
|---|---|---|---|
| Formation | Formed at high temperatures (>200°C) in the presence of acylglycerols and chloride precursors. nih.govresearchgate.net | Quantify potential for formation as a byproduct in high-temperature industrial applications; identify specific precursors in industrial settings. | nih.govresearchgate.net |
| Degradation | Hydrolyzes in vivo to glycidol and the corresponding fatty acid. nih.gov | Determine hydrolysis rates in soil and water; identify abiotic and biotic degradation pathways and products. | nih.govnih.gov |
| Mitigation | Washing oil to remove chlorides; optimizing deodorization temperature and time; use of adsorbents. nih.govnih.govwur.nl | Adapt mitigation strategies for industrial process control; develop efficient methods for treating waste streams containing the compound. | nih.govnih.govwur.nl |
Integration of Advanced Theoretical Models with Experimental Data for Predictive Material Science
The traditional Edisonian approach to materials discovery—synthesizing and testing countless candidates—is time-consuming and expensive. The future of materials science lies in the tight integration of computational modeling with experimental validation. For this compound and its derivatives, this predictive approach can dramatically accelerate the design of new materials with tailored properties.
Recent studies have already demonstrated the power of this approach for related compounds. For example, multivariate modeling (including Principal Component Analysis, PCA) combined with spectroscopic data (FTIR and NMR) has been successfully used to predict the formation of glycidyl esters in palm oil during heating. researchgate.netnih.gov This methodology establishes a direct link between spectroscopic fingerprints and chemical composition, enabling rapid assessment and prediction. nih.gov
Future research will expand this concept to a broader range of applications:
Quantitative Structure-Property Relationship (QSPR): Developing models that correlate the molecular structure of polymers and composites derived from this compound with their macroscopic properties (e.g., glass transition temperature, mechanical modulus, adhesive strength).
Molecular Dynamics (MD) Simulations: Simulating the behavior of polymer chains and their interactions with other molecules or surfaces at an atomic level. This can provide insights into polymer morphology, the compatibility of blends, and the strength of interfaces in composites.
Reaction Modeling: Using computational chemistry to model the kinetics and thermodynamics of polymerization and other reactions involving the epoxide group. This can help optimize reaction conditions and predict the structure of the resulting products.
By building and validating these theoretical models with targeted experimental data, researchers can create a powerful predictive framework. This will allow for the in-silico screening of vast numbers of potential material formulations, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources.
Development of High-Throughput Screening and Automated Synthesis Platforms for this compound Derivatives
To fully exploit the chemical versatility of this compound, researchers need the ability to rapidly synthesize and test a large number of derivatives. This is where high-throughput screening (HTS) and automated synthesis platforms become indispensable tools for future research.
Automated synthesis platforms can perform parallel reactions in microplates or small-scale reactors, enabling the creation of large libraries of compounds with minimal manual intervention. imperial.ac.ukfu-berlin.dechemspeed.com For this compound, such a platform could be programmed to react the epoxide with hundreds of different nucleophiles, generating a diverse library of derivatives, each with a unique functional group. These platforms can control reaction parameters like temperature, pressure, and reagent addition with high precision, ensuring reproducibility. imperial.ac.uk
Once these libraries are created, they can be subjected to high-throughput screening to identify "hits" with desired properties. This could involve:
Screening for Biological Activity: Testing the library against biological targets to discover new drug leads or agrochemicals.
Screening for Material Properties: Automatically testing formulations for physical properties like viscosity, cure time, or adhesion.
Screening for Catalytic Activity: Evaluating each derivative's ability to catalyze a specific chemical reaction.
The development of automated analytical methods is also crucial. For example, fully automated workflows for the analysis of glycidyl esters using robotic autosamplers coupled with mass spectrometry have already been developed. thermofisher.comsepscience.com Integrating these analytical techniques directly into the synthesis and screening platform would create a closed-loop system for accelerated discovery, where compounds are synthesized, purified, analyzed, and tested in a seamless, automated process. This approach will be key to unlocking the full potential of this compound and its derivatives in a wide range of scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
